

Biochemical and toxicological profile of 2-Amino-4,6-dichlorophenol

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Compound of Interest

Compound Name: 2-Amino-4,6-dichlorophenol

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An In-depth Technical Guide to the Biochemical and Toxicological Profile of **2-Amino-4,6-dichlorophenol**

Introduction: A Profile of a Versatile Chemical Intermediate

2-Amino-4,6-dichlorophenol (CAS No. 527-62-8) is a chlorinated aminophenol that serves as a crucial building block in various chemical manufacturing processes.^{[1][2]} While not a household name, its significance lies in its role as a key intermediate, particularly in the pharmaceutical and dye industries.^{[1][2][3]} Most notably, it is an essential precursor in the synthesis of Oxyclozanide, a salicylanilide anthelmintic agent used in veterinary medicine to treat liver fluke infections in livestock.^[2] Its utility also extends to the preparation of certain azo dyes and potentially as an intermediate for pesticides.^{[1][4][5]}

The presence of reactive functional groups—an amino group, a hydroxyl group, and two chlorine atoms on an aromatic ring—confers a versatile chemical reactivity.^[1] However, this same reactivity is the foundation of its toxicological profile. Understanding the biochemical transformations this molecule undergoes within a biological system is paramount for researchers, scientists, and drug development professionals to ensure safe handling and to predict potential adverse outcomes. This guide provides a comprehensive analysis of the compound's properties, metabolic fate, and toxicological characteristics, grounded in established scientific principles and experimental evidence.

Section 1: Physicochemical Properties and Synthesis

A foundational understanding of a chemical's profile begins with its physical and chemical properties, which dictate its behavior in both laboratory and biological environments.

Key Physicochemical Data

The essential properties of **2-Amino-4,6-dichlorophenol** are summarized below, providing a snapshot of its identity and general characteristics.

Property	Value	Reference(s)
CAS Number	527-62-8	[1][2][6][7]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1][2][6][7]
Molecular Weight	178.01 g/mol	[2][7]
Appearance	Off-white, light brown, or yellow to brown crystalline solid/powder.	[1][2][4][6]
Melting Point	94-97 °C (decomposes around 203-205 °F).	[2][7]
Boiling Point	~286.5 °C (Predicted).	[2][6]
Solubility	Soluble in water and organic solvents; freely soluble in benzene.	[1][2]
Reactivity	May be sensitive to prolonged exposure to air or light. Can react with strong oxidizers, mineral acids, or bases.	[4][6][7][8]

Synthesis Pathway: From Nitro to Amino

The most direct and established method for synthesizing **2-Amino-4,6-dichlorophenol** is through the selective reduction of its precursor, 2,4-dichloro-6-nitrophenol.[\[1\]](#) This transformation is a cornerstone of aromatic chemistry, where a nitro group (-NO₂) is converted into an amino group (-NH₂).

The rationale for this pathway is strategic: the nitration of a dichlorophenol precursor correctly positions the functional groups, and the subsequent reduction is a high-yield, well-understood reaction. This can be achieved through various methods, including:

- Catalytic Hydrogenation: This method involves reacting the nitrophenol with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-boron (Ni-B) amorphous alloy.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Chemical Reduction: Agents like sodium bisulfite can also be used to effectively reduce the nitro group.[\[4\]](#)

The choice of method often depends on scale, cost, and desired purity. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.[\[9\]](#)

Section 2: Biochemical Profile and Metabolic Activation

The toxicity of many aromatic compounds is not inherent to the parent molecule but is instead a consequence of metabolic activation. For **2-Amino-4,6-dichlorophenol**, the evidence points towards a classic bioactivation pathway involving oxidation to a highly reactive electrophilic intermediate.

The Quinoneimine Hypothesis: A Pathway to Reactivity

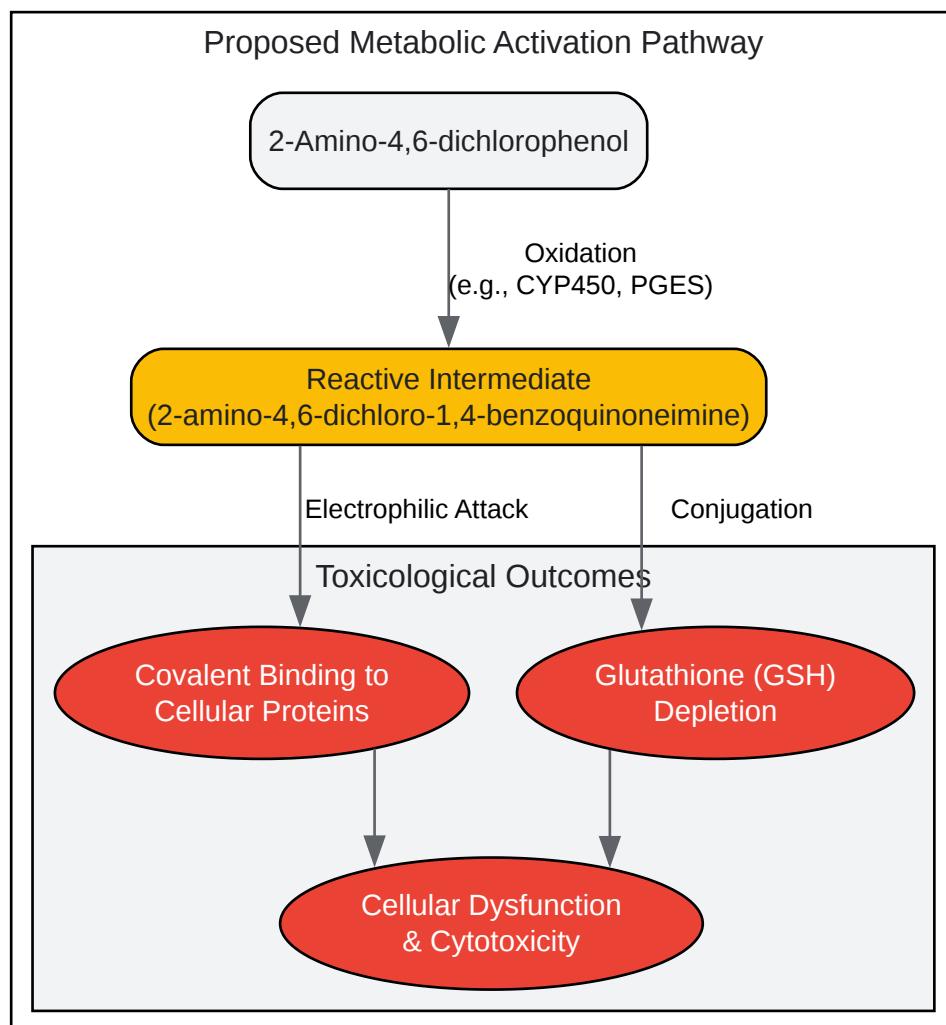
The primary mechanism of toxicity for many aminophenols is their oxidation to electrophilic quinoneimines.[\[1\]](#) In the case of **2-Amino-4,6-dichlorophenol**, it is proposed to be metabolized into 2-amino-4,6-dichloro-1,4-benzoquinoneimine.[\[1\]](#) This process can be mediated by several enzyme systems, including cytochrome P450 enzymes in the liver and prostaglandin endoperoxide synthase (PGES), which is particularly relevant in the kidney.[\[12\]](#) [\[13\]](#) This is often described as a co-oxidation-mediated mechanism.[\[1\]](#)

This quinoneimine intermediate is a potent electrophile, meaning it is highly reactive towards cellular nucleophiles. Its primary targets are the sulphydryl groups (-SH) found in cysteine residues within proteins and in the antioxidant molecule glutathione (GSH).^[12] The covalent binding of this reactive metabolite to critical cellular proteins can disrupt their function, leading to enzyme inactivation, mitochondrial dysfunction, and ultimately, cell death.^[12]

The formation of glutathione conjugates is typically a detoxification pathway. However, for some aminophenols, these conjugates can be further processed in the kidney to form even more toxic species, contributing to the compound's pronounced nephrotoxicity.^{[14][15]}

Visualizing Metabolic Activation

The following diagram illustrates the proposed metabolic activation of **2-Amino-4,6-dichlorophenol**, a critical concept for understanding its toxicological profile.



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Caption: Proposed bioactivation of **2-Amino-4,6-dichlorophenol** to a reactive quinoneimine.

Section 3: Toxicological Profile

The toxicological data for **2-Amino-4,6-dichlorophenol** and its close analogue, 2-amino-4-chlorophenol, reveal a profile characterized by acute toxicity, potent organ-specific effects, and concerns regarding long-term exposure, including carcinogenicity.

Acute Toxicity

According to the Globally Harmonized System (GHS), **2-Amino-4,6-dichlorophenol** is classified as "Toxic if swallowed".^[7] Exposure can cause irritation of the skin, eyes, and mucous membranes.^{[6][7][8]} It is designated as a local irritant.^{[6][7][8]} While specific quantitative values like an LD50 (the dose lethal to 50% of a test population) are not readily available in the public domain, this classification necessitates stringent handling precautions.

Organ-Specific Toxicity: Nephrotoxicity and Hepatotoxicity

Research has identified **2-Amino-4,6-dichlorophenol** as a potent nephrotoxicant (toxic to the kidneys) and, to a lesser extent, a hepatotoxicant (toxic to the liver), with the kidney being the more susceptible organ.^[1] This aligns with the known toxicology of many aminophenols. The mechanism is directly linked to the metabolic activation described previously. The kidney's high blood flow and concentration of enzymes capable of bioactivation make it a prime target.^[12] Toxicity is characterized by increased lactate dehydrogenase (LDH) release from kidney cells, a marker of cytotoxicity and cell membrane damage.^[1] Studies on the related 4-amino-2,6-dichlorophenol show it induces proximal tubular necrosis, particularly in the corticomedullary region of the kidney.^[16]

Genotoxicity and Mutagenicity

Genotoxicity data is primarily available for the closely related compound, 2-amino-4-chlorophenol. The evidence is considered weak and somewhat inconsistent.^[17] In vitro studies have shown that it can induce chromosomal damage in Chinese hamster lung cells and cause mutations in some strains of *Salmonella typhimurium* (Ames test), but only in the presence of

metabolic activation (S9 mix).[\[17\]](#) This finding is critical, as it supports the hypothesis that a metabolite, not the parent compound, is the genotoxic agent.

Assay Type	System	Metabolic Activation (S9)	Result	Reference(s)
Bacterial Mutation	S. typhimurium TA100, TA1535, TA1537	With	Positive	[17]
Bacterial Mutation	S. typhimurium	Without	Negative	[17]
Chromosomal Aberration	Chinese Hamster Lung Cells	With & Without	Positive	[17]

Carcinogenicity

Long-term carcinogenicity bioassays have also been conducted on 2-amino-4-chlorophenol, providing valuable insight into the potential risks of chronic exposure.[\[18\]](#)[\[19\]](#)[\[20\]](#) Based on sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified 2-amino-4-chlorophenol as "possibly carcinogenic to humans (Group 2B)".[\[17\]](#)

Species	Route	Duration	Key Findings	Reference(s)
Male Rats	Dietary	2 years	Clear evidence of carcinogenicity: Increased incidence of squamous cell papillomas and carcinomas of the forestomach; increased incidence of transitional cell carcinomas of the urinary bladder.	[17][19][20]
Female Rats	Dietary	2 years	Some evidence of carcinogenicity: Increased incidence of squamous cell papillomas of the forestomach.	[17][19][20]
Male Mice	Dietary	2 years	Some evidence of carcinogenicity: Increased incidence of squamous cell papillomas of the forestomach.	[17][18]
Female Mice	Dietary	2 years	No evidence of carcinogenicity.	[18]

The development of tumors in the forestomach of rodents, an organ not present in humans, can sometimes be of questionable relevance. However, because there is weak evidence of genotoxicity, the relevance of these findings for human health risk assessment cannot be dismissed.^[17] The bladder tumors in male rats are a significant finding, suggesting a systemic carcinogenic effect.^{[17][20]}

Section 4: Standardized Protocols for Toxicological Assessment

For drug development and safety assessment professionals, having robust, validated protocols is essential. The following sections detail standardized methodologies for evaluating the key toxicological endpoints of cytotoxicity and mutagenicity.

Protocol 1: In Vitro Cytotoxicity Assessment (LDH Release Assay)

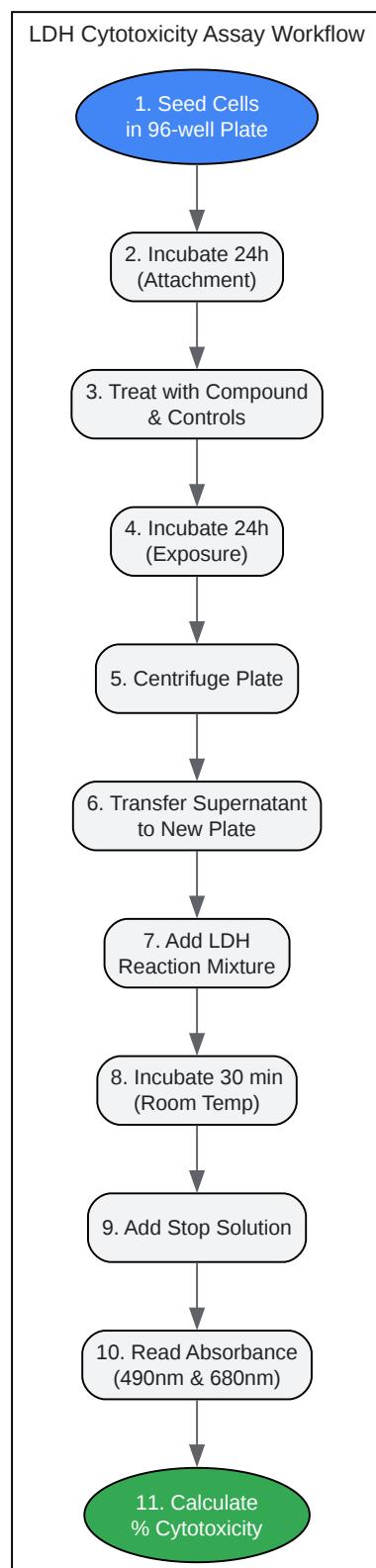
Rationale: The lactate dehydrogenase (LDH) assay is a foundational method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.^{[21][22]} Measuring LDH activity in the supernatant provides a quantitative measure of cell death. This protocol is designed to be a self-validating system by including appropriate positive, negative, and background controls.

Methodology:

- Cell Seeding:
 - Seed a relevant renal cell line (e.g., human proximal tubule epithelial cells, HK-2) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1-5 x 10⁴ cells/well).
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
- Compound Treatment:
 - Prepare serial dilutions of **2-Amino-4,6-dichlorophenol** in the appropriate cell culture medium.

- Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.
- Crucially, include the following controls (in triplicate):
 - Vehicle Control (Spontaneous LDH Release): Cells treated with the same solvent used for the test compound (e.g., 0.1% DMSO).[23]
 - Maximum LDH Release (Positive Control): Untreated cells that will be lysed with a lysis buffer (provided in most commercial kits) 45-60 minutes before the end of the incubation.[22][23][24]
 - Medium Background Control: Wells containing only culture medium to measure LDH activity present in the serum.[22][24]
- Incubation:
 - Incubate the plate for a defined exposure period (e.g., 24 hours) at 37°C, 5% CO₂.
- LDH Measurement:
 - At the end of incubation, centrifuge the plate at ~250 x g for 4-5 minutes to pellet any detached cells.[22][23]
 - Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[22][23]
 - Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's protocol (e.g., Thermo Fisher Pierce LDH Kit, Promega CytoTox 96).[21][22]
 - Add 50 µL of the reaction mixture to each well containing supernatant.[22][23]
 - Incubate at room temperature for 30 minutes, protected from light.[22][23]
 - Add 50 µL of stop solution to each well to terminate the reaction.[22][23]
- Data Analysis:

- Measure the absorbance at 490 nm (primary) and 680 nm (background) using a microplate reader.[22]
- Calculate the corrected absorbance: (Absorbance at 490nm) - (Absorbance at 680nm).
- Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity =
$$[(\text{Compound-Treated LDH Activity} - \text{Spontaneous LDH Release}) / (\text{Maximum LDH Release} - \text{Spontaneous LDH Release})] \times 100$$



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Caption: Step-by-step workflow for the LDH (Lactate Dehydrogenase) cytotoxicity assay.

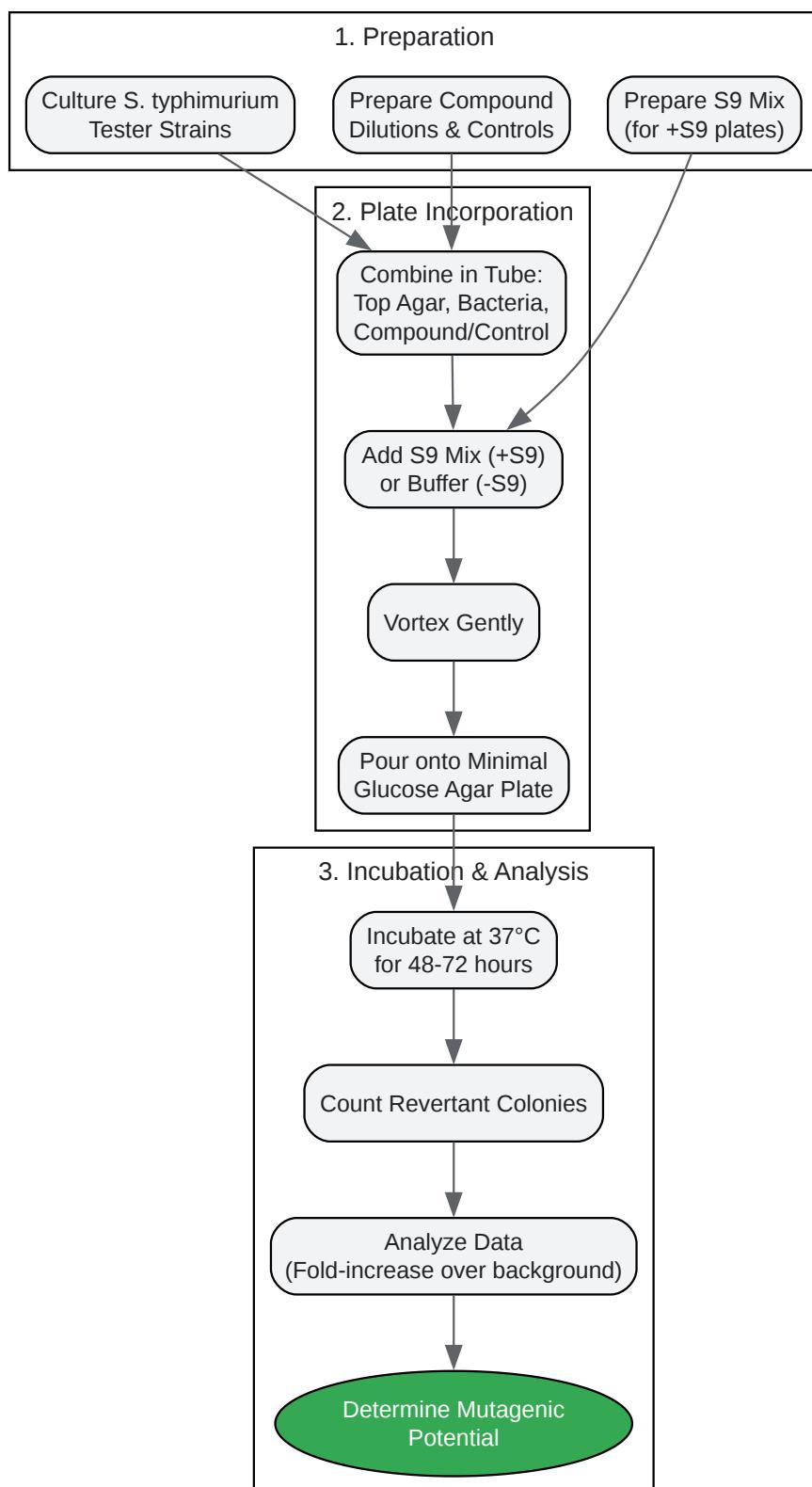
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a globally recognized, rapid bacterial assay used to assess the mutagenic potential of a chemical.[25][26][27] It utilizes several strains of *Salmonella* *typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[27] The test measures the ability of a chemical to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver homogenate fraction (S9) is critical for detecting mutagens that require metabolic activation, as is suspected for **2-Amino-4,6-dichlorophenol**.[25][26]

Methodology:

- Preparation:
 - Culture the required *S. typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.[28]
 - Prepare the S9 fraction from the livers of rats induced with metabolic enzyme inducers (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).[29] Prepare the S9 mix by combining the S9 fraction with a buffer containing necessary cofactors (e.g., G6P, NADP+).[26][28]
 - Prepare test compound dilutions, a vehicle control (e.g., DMSO), and positive controls.
 - Positive Controls without S9: Sodium azide, 2-nitrofluorene.[28]
 - Positive Controls with S9: 2-Anthramine.[28]
- Plate Incorporation Assay:
 - To a sterile tube, add in the following order:
 - 2.0 mL of molten top agar (kept at 45°C).
 - 0.1 mL of the overnight bacterial culture.

- 0.1 mL of the test compound dilution or control.
- 0.5 mL of S9 mix (for metabolic activation plates) OR 0.5 mL of sterile buffer (for non-activation plates).[\[26\]](#)
 - Vortex the tube gently for 3 seconds.
 - Immediately pour the entire contents onto the surface of a minimal glucose agar plate (the bottom agar).
 - Gently tilt and rotate the plate to ensure even distribution of the top agar.
- Incubation:
 - Allow the top agar to solidify completely.
 - Invert the plates and incubate at 37°C for 48-72 hours.
- Scoring and Data Analysis:
 - Count the number of revertant colonies on each plate.
 - A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
 - The self-validating nature of this protocol rests on the response of the controls: the vehicle control must show a low, stable number of spontaneous revertants, and the positive controls must induce a robust increase in revertants, confirming the sensitivity of the tester strains and the activity of the S9 mix.

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Caption: General workflow for the bacterial reverse mutation Ames test.

Section 5: Safety and Handling

Given its toxicological profile, strict adherence to safety protocols when handling **2-Amino-4,6-dichlorophenol** is mandatory.

- GHS Hazard Statements: H301 (Toxic if swallowed). May also cause skin, eye, and respiratory irritation.[\[7\]](#)[\[30\]](#)
- Personal Protective Equipment (PPE): Use of a chemical fume hood is required. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
- Spill Response: For small spills, dampen the solid material with a solvent like toluene, then transfer to a suitable, sealed container for disposal. Do not allow the product to enter drains.
[\[8\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15-20 minutes.[\[6\]](#)
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.
 - Ingestion: Seek immediate medical attention. Do not induce vomiting.
 - Inhalation: Move the person to fresh air.

Conclusion and Future Directions

2-Amino-4,6-dichlorophenol is a valuable chemical intermediate whose utility is counterbalanced by significant toxicological concerns. The weight of evidence strongly suggests that its toxicity, particularly its potent nephrotoxicity, is driven by metabolic activation to an electrophilic quinoneimine intermediate. This reactive metabolite can lead to cellular dysfunction through covalent binding and oxidative stress.

Furthermore, data from the closely related 2-amino-4-chlorophenol raise concerns about potential genotoxicity and carcinogenicity, warranting a cautious approach to handling and

exposure. While the IARC Group 2B classification ("possibly carcinogenic") for the analogue is based on rodent studies, it underscores the need for stringent risk management.

For researchers and drug development professionals, the path forward is clear. There is a need for specific, comprehensive toxicological studies on **2-Amino-4,6-dichlorophenol** itself to fill existing data gaps, including quantitative acute toxicity (LD50), detailed metabolic profiling to confirm the enzymatic pathways involved, and a dedicated 2-year carcinogenicity bioassay. Until such data are available, this compound should be treated as a potent nephrotoxin and a potential human carcinogen, and all work should be conducted under rigorous safety controls.

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